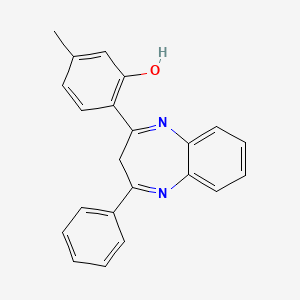![molecular formula C11H22N3O3+ B11643465 4-(3-{[(2E)-2-(hydroxyimino)propanoyl]amino}propyl)-4-methylmorpholin-4-ium](/img/structure/B11643465.png)
4-(3-{[(2E)-2-(hydroxyimino)propanoyl]amino}propyl)-4-methylmorpholin-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a hydroxyimino group and a propanamide moiety. Its chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM typically involves multiple steps, starting with the preparation of the morpholine ring. The hydroxyimino group is introduced through a reaction with hydroxylamine, while the propanamide moiety is added via an amide coupling reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can produce primary amines.
科学的研究の応用
4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The propanamide moiety can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
- (2E)-2-(Hydroxyimino)-N-[4-(4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzyl)phenyl]ethanamide
- (2E)-2-(Hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-phenylacetamide
Uniqueness
Compared to similar compounds, 4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and hydroxyimino group provide a versatile platform for further chemical modifications and applications.
特性
分子式 |
C11H22N3O3+ |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
(2E)-2-hydroxyimino-N-[3-(4-methylmorpholin-4-ium-4-yl)propyl]propanamide |
InChI |
InChI=1S/C11H21N3O3/c1-10(13-16)11(15)12-4-3-5-14(2)6-8-17-9-7-14/h3-9H2,1-2H3,(H-,12,15,16)/p+1 |
InChIキー |
ZMVUYUKMDLJEAL-UHFFFAOYSA-O |
異性体SMILES |
C/C(=N\O)/C(=O)NCCC[N+]1(CCOCC1)C |
正規SMILES |
CC(=NO)C(=O)NCCC[N+]1(CCOCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[1-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11643386.png)
![(7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B11643387.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11643389.png)
![Ethyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11643393.png)
![5-(4-Isopropoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11643396.png)

![5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11643419.png)
![Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643423.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11643434.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)
![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)
![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B11643456.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11643474.png)
